

An In-depth Technical Guide to the Chemical Properties of β -Rubromycin

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Compound of Interest

Compound Name: *beta-Rubromycin*

CAS No.: 27267-70-5

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Abstract

β -Rubromycin, a member of the rubromycin family of polyketide antibiotics, presents a fascinating and complex chemical profile. First isolated from *Streptomyces* species, this intensely red-colored compound has garnered significant attention from the scientific community due to its potent biological activities, including the inhibition of human telomerase and HIV-1 reverse transcriptase.[1][2][3] This technical guide provides a comprehensive exploration of the core chemical properties of β -rubromycin, offering insights for researchers, scientists, and drug development professionals. We will delve into its structural intricacies, physicochemical characteristics, and the analytical methodologies essential for its characterization. Furthermore, this guide will illuminate the crucial relationship between its chemical structure, particularly the bisbenzannulated[2][4]-spiroketal core, and its biological function.

Introduction: The Significance of β -Rubromycin

β -Rubromycin (C₂₇H₂₀O₁₂) is a polycyclic aromatic polyketide that belongs to a class of natural products known for their complex structures and diverse biological activities.[5] Initially isolated

by Brockmann and Renneberg, its structure was a subject of revision, highlighting the compound's complexity.[6][7] The scientific intrigue surrounding β -rubromycin stems from its significant inhibitory effects on crucial enzymes, positioning it as a promising scaffold for the development of novel therapeutic agents.[1][8] Notably, its ability to inhibit human telomerase, an enzyme often upregulated in cancer cells, makes it a compelling candidate for anticancer drug discovery.[1][4] This guide aims to provide a detailed understanding of the chemical underpinnings of β -rubromycin's properties and bioactivities.

Molecular Structure and Stereochemistry

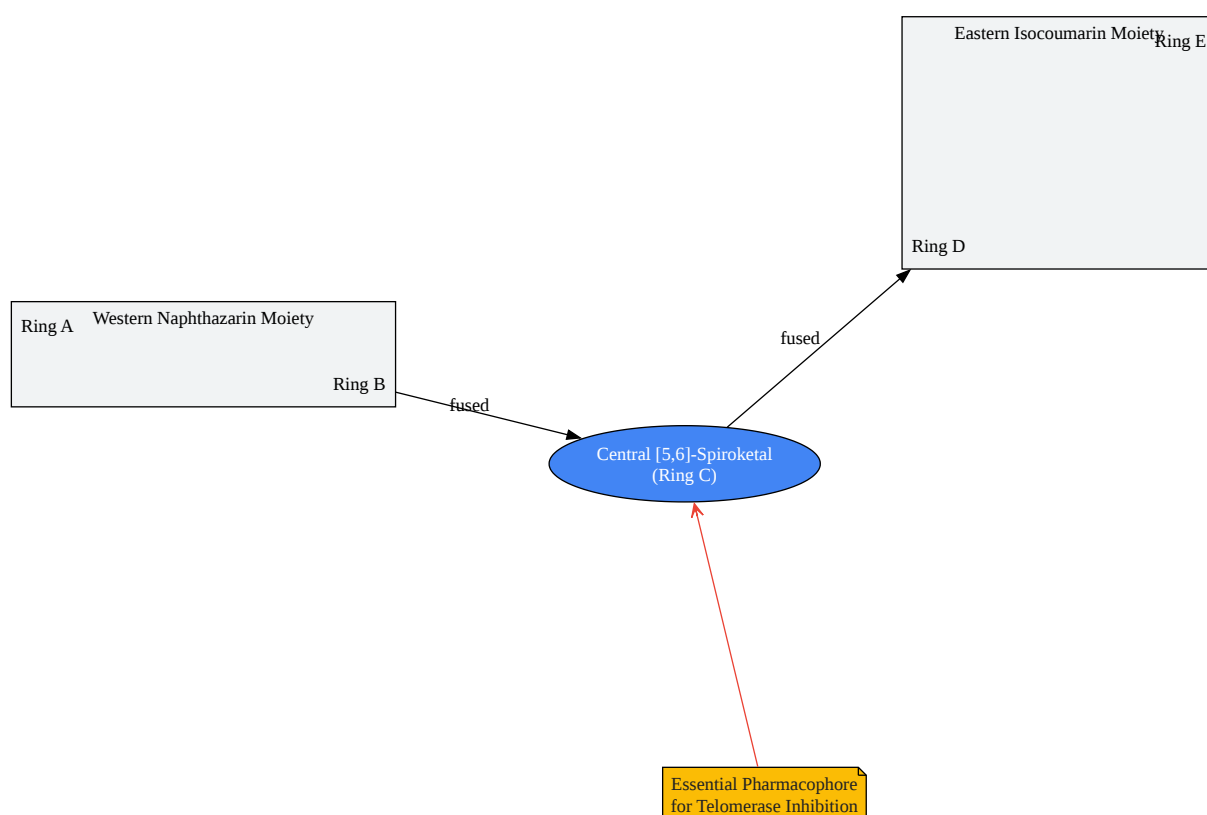
The chemical architecture of β -rubromycin is characterized by a highly oxidized pentacyclic framework. This structure features a western naphthazarin and an eastern isocoumarin moiety connected through a central bisbenzannulated[2][4]-spiroketal.[6] This spiroketal core is a critical pharmacophore, essential for its potent telomerase inhibitory activity.[8] The presence of numerous quaternary carbons and weak ^{13}C -NMR signals has historically posed challenges in its structural elucidation.[6]

Key Structural Features:

- Molecular Formula: $\text{C}_{27}\text{H}_{20}\text{O}_{12}$ [1][5]
- Molecular Weight: 536.4450 g/mol [1][5]
- Core Scaffold: A pentangular backbone modified into a characteristic bisbenzannulated[2][4]-spiroketal.[6]
- Key Moieties: The structure comprises a naphthoquinone ring, an isocoumarin motif, and the defining spiroketal core.[5][8]

The absolute configuration of β -rubromycin has been a subject of detailed investigation, with techniques like electronic circular dichroism spectroscopy playing a crucial role in its determination.[6]

Structural Diagram



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Caption: Conceptual diagram of β -Rubromycin's core structure.

Physicochemical Properties

A thorough understanding of the physicochemical properties of β -rubromycin is paramount for its handling, formulation, and application in biological assays.

Solubility and Stability

β -Rubromycin is typically isolated as an amorphous, intensely red or dark blue solid.[3][5][9] One of the most significant challenges in working with β -rubromycin is its poor solubility in common organic solvents.[5][6]

Solubility Profile:

Solvent	Solubility	Notes
Chloroform	Slightly soluble to soluble	[3][5]
Methanol	Slightly soluble	[5]
Dimethyl Sulfoxide (DMSO)	Soluble	Often requires sonication and warming.[2][3]
Tetrahydrofuran	Slightly soluble	[5]
Water	Insoluble	

To overcome solubility issues, chemical derivatization techniques such as acetylation or methylation have been employed to increase its solubility for easier isolation and structural characterization.[5]

Stability and Storage:

- Solid Form: Stable when stored at +4°C for the short term and -20°C for long-term storage. [3][9]
- In Solution: Solutions should ideally be prepared and used on the same day. For longer storage, solutions can be kept at -20°C for up to a month, but should be equilibrated to room temperature and checked for precipitates before use.[9] It is also advised to protect solutions from light after reconstitution.[3]

Spectroscopic Properties

The structural complexity of β -rubromycin necessitates the use of advanced spectroscopic techniques for its characterization.

- **UV-Vis Spectroscopy:** Exhibits characteristic absorption features in the UV-Vis spectrum, which are indicative of the rubromycin scaffold.[6]
- **NMR Spectroscopy:** ^1H and ^{13}C NMR are crucial for structural elucidation. However, the presence of many quaternary carbons can lead to weak ^{13}C signals, complicating the analysis.[5][6] Isotope labeling experiments have been instrumental in definitively determining its planar structure.[5]
- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular formula.[1][6] Techniques like LC-MS are routinely used for the analysis and identification of β -rubromycin and its derivatives.[1][6]

Experimental Protocols for Characterization

The following protocols provide a standardized approach for the characterization of β -rubromycin. The causality behind these experimental choices lies in the need for unambiguous structural confirmation and purity assessment, which are critical for reliable biological testing.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Objective: To confirm the identity and purity of β -rubromycin.

Methodology:

- **Sample Preparation:** Prepare a 1 mg/mL stock solution of β -rubromycin in DMSO. Dilute to a working concentration of 10 $\mu\text{g}/\text{mL}$ in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- **Instrumentation:** Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a high-resolution mass spectrometer (e.g., Triple Quadrupole or Orbitrap).

- Chromatographic Conditions:
 - Column: A C18 reversed-phase column (e.g., SunFire C18, 150 x 3 mm, 3.5 μ m) is suitable.[6]
 - Mobile Phase A: Water with 0.1% (v/v) formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.
 - Gradient: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 100%) over 20-30 minutes to ensure adequate separation.[6]
 - Flow Rate: 0.3 - 0.5 mL/min.
 - Injection Volume: 5 - 10 μ L.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes.
 - Mass Range: Scan a mass range that encompasses the expected molecular ion (e.g., m/z 100-1000).
 - Data Analysis: Extract the ion chromatogram for the expected m/z of β -rubromycin ($[M+H]^+$ or $[M-H]^-$) to confirm its retention time and purity. Analyze the high-resolution mass spectrum to confirm the molecular formula.

Self-Validating System: The combination of retention time from a standardized chromatographic method and the high-resolution mass-to-charge ratio provides a dual-confirmation system for the identity of the compound. Purity can be assessed by integrating the peak area of β -rubromycin relative to any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed chemical structure of β -rubromycin.

Methodology:

- **Sample Preparation:** Dissolve a sufficient amount of β -rubromycin (typically 1-5 mg) in a deuterated solvent in which it is soluble (e.g., DMSO- d_6).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended to achieve better signal dispersion.
- **Experiments:**
 - ^1H NMR: Provides information on the proton environment.
 - ^{13}C NMR: Reveals the carbon skeleton. Due to weak signals from quaternary carbons, a longer acquisition time may be necessary.
 - 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons and carbons, which is essential for assembling the complete molecular structure.
- **Data Analysis:** The collected NMR spectra are processed and analyzed to assign chemical shifts to each proton and carbon atom in the molecule, ultimately confirming the structure of β -rubromycin.

Self-Validating System: The combination of 1D and 2D NMR experiments provides a comprehensive and interconnected dataset. The correlations observed in COSY, HSQC, and HMBC spectra must be consistent with the proposed structure, creating a self-validating framework for structural assignment.

Reactivity and Chemical Transformations

The reactivity of β -rubromycin is influenced by its quinone and spiroketal functionalities. Under certain conditions, it can undergo transformations. For instance, exposure to refluxing pyridine can lead to its conversion to collinomycin (α -rubromycin).^[8] This reactivity highlights the importance of carefully selecting reaction and storage conditions to maintain the integrity of the β -rubromycin structure.

The biosynthesis of β -rubromycin involves a series of complex enzymatic tailoring steps, including oxidations and O-methylations, that construct its unique structure.^{[6][10][11]}

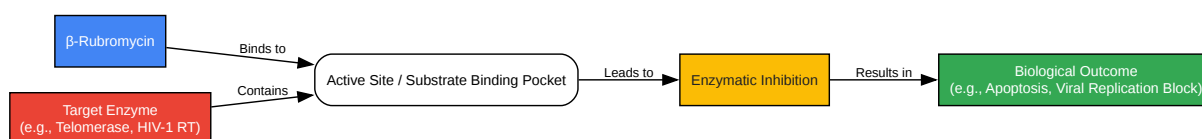
Understanding these biosynthetic pathways can provide insights into its chemical stability and potential for derivatization.

Biological Activity and Mechanism of Action

The chemical properties of β -rubromycin are intrinsically linked to its biological activities.

- **Telomerase Inhibition:** The spiroketal moiety is a critical pharmacophore for the inhibition of human telomerase.[1][8] Studies have shown that β -rubromycin acts as a competitive inhibitor with respect to the telomerase substrate primer.[8]
- **HIV-1 Reverse Transcriptase Inhibition:** β -Rubromycin is a selective inhibitor of HIV-1 reverse transcriptase, with a competitive mode of action at the template-primer binding site. [2][3][12]
- **Anticancer and Antibacterial Activity:** It exhibits cytotoxic activity against various cancer cell lines, including stomach, colon, breast, and liver cancer cells.[1][2] It also shows antibacterial activity, particularly against Gram-positive bacteria.[1][7]

Mechanism of Action Workflow



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Caption: Simplified workflow of β -Rubromycin's mechanism of action.

Conclusion

β -Rubromycin remains a molecule of significant interest due to its intricate chemical structure and potent biological activities. This guide has provided a comprehensive overview of its key chemical properties, from its molecular architecture and physicochemical characteristics to the analytical techniques required for its study. The challenges associated with its poor solubility

and complex structure are balanced by its promising therapeutic potential. A thorough understanding of the chemical properties outlined herein is fundamental for any researcher or drug development professional seeking to unlock the full potential of this fascinating natural product.

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